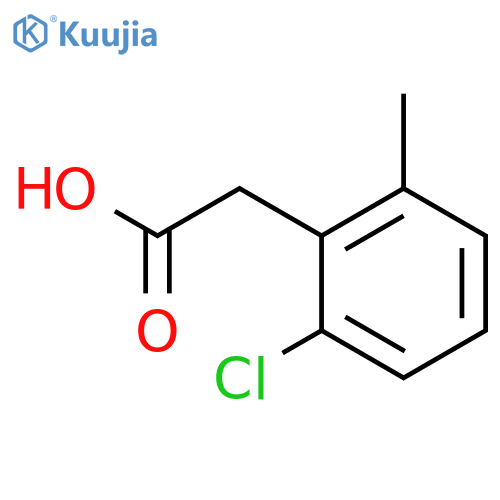

Cas no 521300-44-7 (2-(2-chloro-6-methylphenyl)acetic acid)

521300-44-7 structure

商品名:2-(2-chloro-6-methylphenyl)acetic acid

2-(2-chloro-6-methylphenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- BENZENEACETIC ACID, 2-CHLORO-6-METHYL-

- 2-(2-chloro-6-methylphenyl)acetic acid

-

2-(2-chloro-6-methylphenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C374630-2.5mg |

2-(2-chloro-6-methylphenyl)acetic acid |

521300-44-7 | 2.5mg |

$ 50.00 | 2022-04-28 | ||

| TRC | C374630-25mg |

2-(2-chloro-6-methylphenyl)acetic acid |

521300-44-7 | 25mg |

$ 295.00 | 2022-04-28 | ||

| Enamine | EN300-175554-0.05g |

2-(2-chloro-6-methylphenyl)acetic acid |

521300-44-7 | 95% | 0.05g |

$293.0 | 2023-09-20 | |

| Aaron | AR01BDTQ-1g |

2-(2-Chloro-6-methylphenyl)acetic acid |

521300-44-7 | 95% | 1g |

$1752.00 | 2025-02-09 | |

| Aaron | AR01BDTQ-2.5g |

2-(2-Chloro-6-methylphenyl)acetic acid |

521300-44-7 | 95% | 2.5g |

$3413.00 | 2025-02-09 | |

| Aaron | AR01BDTQ-5g |

2-(2-chloro-6-methylphenyl)acetic acid |

521300-44-7 | 95% | 5g |

$5037.00 | 2023-12-14 | |

| 1PlusChem | 1P01BDLE-500mg |

2-(2-Chloro-6-methylphenyl)acetic acid |

521300-44-7 | 95% | 500mg |

$1124.00 | 2025-03-19 | |

| 1PlusChem | 1P01BDLE-10g |

2-(2-chloro-6-methylphenyl)acetic acid |

521300-44-7 | 95% | 10g |

$6743.00 | 2024-04-30 | |

| A2B Chem LLC | AW09650-2.5g |

2-(2-chloro-6-methylphenyl)acetic acid |

521300-44-7 | 95% | 2.5g |

$2629.00 | 2024-04-19 | |

| A2B Chem LLC | AW09650-50mg |

2-(2-chloro-6-methylphenyl)acetic acid |

521300-44-7 | 95% | 50mg |

$344.00 | 2024-04-19 |

2-(2-chloro-6-methylphenyl)acetic acid 関連文献

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

521300-44-7 (2-(2-chloro-6-methylphenyl)acetic acid) 関連製品

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量